molecular formula C8H11Cl2N3 B15333765 4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine CAS No. 61457-01-0

4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine

Cat. No.: B15333765
CAS No.: 61457-01-0
M. Wt: 220.10 g/mol
InChI Key: YDSPQGBGQKNQKM-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-isobutylpyrimidin-5-amine is a pyrimidine derivative, a class of compounds known for their aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are widely studied due to their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-isobutylpyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups introduced at the 4 and 6 positions, enhancing their pharmacological properties .

Scientific Research Applications

4,6-Dichloro-2-isobutylpyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-isobutylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of key inflammatory mediators like prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine
  • 2,4-Dichloro-6-methylpyrimidine
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines

Uniqueness

4,6-Dichloro-2-isobutylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group at the 2-position enhances its lipophilicity and potential bioavailability compared to other similar compounds .

Properties

CAS No.

61457-01-0

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

4,6-dichloro-2-(2-methylpropyl)pyrimidin-5-amine

InChI

InChI=1S/C8H11Cl2N3/c1-4(2)3-5-12-7(9)6(11)8(10)13-5/h4H,3,11H2,1-2H3

InChI Key

YDSPQGBGQKNQKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C(=N1)Cl)N)Cl

Origin of Product

United States

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